7-(Pentyloxy)-2H-1-benzopyran-2-one
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Overview
Description
- This compound belongs to the class of phenoxazone derivatives and exhibits interesting optical properties. Its structure includes a benzopyran ring system with a pentyloxy substituent.
- Resorufin pentyl ether is commonly used as a fluorescent dye in biological and chemical assays due to its red fluorescence upon excitation.
7-(Pentyloxy)-2H-1-benzopyran-2-one: is a chemical compound with the empirical formula .
Preparation Methods
Synthetic Routes: The synthesis of Resorufin pentyl ether involves the reaction of resorufin (5-hydroxy-3,7-dimethylphenoxazin-3-one) with a pentyloxy group. The specific synthetic route may vary, but it typically includes etherification of resorufin with a pentyloxy reagent.
Reaction Conditions: The reaction conditions depend on the specific method employed. Commonly, the reaction is carried out in an appropriate solvent (such as DMF or DMSO) with a base (such as potassium carbonate) at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: Resorufin pentyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the quinone form, while reduction restores the phenolic structure.
Scientific Research Applications
Biological Assays: Resorufin pentyl ether is widely used as a fluorescent probe in cell-based assays. It can be used to monitor enzyme activity, cell viability, and intracellular pH changes.
Bioimaging: Its red fluorescence makes it suitable for live-cell imaging and tracking specific cellular processes.
Chemical Sensors: Resorufin pentyl ether can serve as a sensor for detecting reactive oxygen species (ROS) and other analytes.
Drug Discovery: Researchers explore its potential in drug screening and target identification.
Mechanism of Action
- Resorufin pentyl ether’s mechanism of action primarily involves its fluorescence properties. Upon excitation, it emits red light, making it useful for visualizing biological processes.
- It does not directly interact with specific molecular targets but serves as a reporter molecule.
Comparison with Similar Compounds
Similar Compounds: Other phenoxazone derivatives, such as (5-hydroxy-3,7-dimethylphenoxazin-3-one), are structurally related. the unique feature of Resorufin pentyl ether lies in its pentyloxy substituent.
Uniqueness: The pentyloxy group imparts lipophilicity and influences its solubility and cellular permeability.
Properties
CAS No. |
131802-61-4 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7-pentoxychromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-9-16-12-7-5-11-6-8-14(15)17-13(11)10-12/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
AUCNGVTWAHBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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